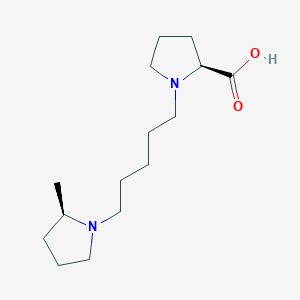
(S)-1-(5-((R)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboxylic acid functional group. The presence of chiral centers in the molecule makes it an interesting subject for stereochemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral pyrrolidine derivative with a suitable alkylating agent under controlled conditions to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to maintain stereochemical integrity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be more efficient and versatile compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereochemical outcomes.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Mecanismo De Acción
The mechanism by which (S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The chiral centers in the molecule allow it to interact selectively with chiral receptors or enzymes, leading to specific biological or chemical outcomes. The pathways involved often include binding to active sites on enzymes or receptors, resulting in inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(5-((S)-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid: This is the enantiomer of the compound and has different stereochemical properties.
Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine ring and carboxylic acid functional group but differ in their substituents.
Uniqueness
(S)-1-(5-(®-2-Methylpyrrolidin-1-yl)pentyl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which allows for selective interactions with chiral targets. This makes it particularly valuable in applications where stereochemical purity is crucial, such as in the development of pharmaceuticals and chiral catalysts .
Propiedades
Fórmula molecular |
C15H28N2O2 |
|---|---|
Peso molecular |
268.39 g/mol |
Nombre IUPAC |
(2S)-1-[5-[(2R)-2-methylpyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H28N2O2/c1-13-7-5-11-16(13)9-3-2-4-10-17-12-6-8-14(17)15(18)19/h13-14H,2-12H2,1H3,(H,18,19)/t13-,14+/m1/s1 |
Clave InChI |
PHDBRYRAAHYYKD-KGLIPLIRSA-N |
SMILES isomérico |
C[C@@H]1CCCN1CCCCCN2CCC[C@H]2C(=O)O |
SMILES canónico |
CC1CCCN1CCCCCN2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


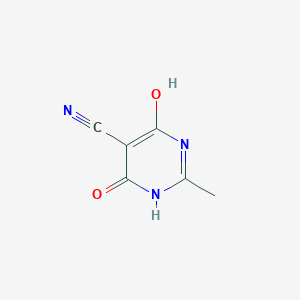
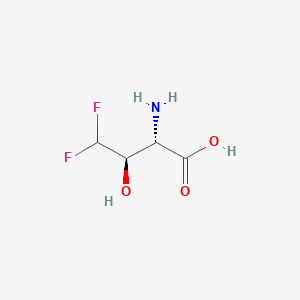
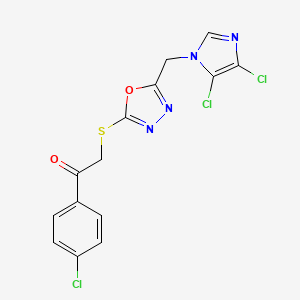
![Ethyl 8-(benzyloxy)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15244624.png)

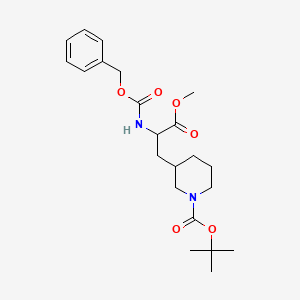

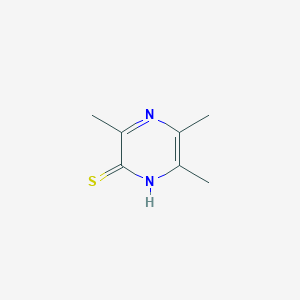



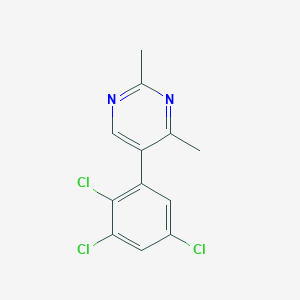
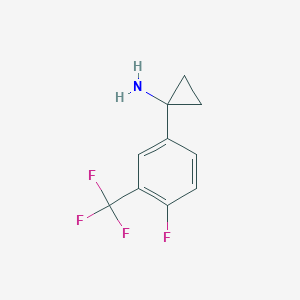
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
